2-((Cyclopropyl(thiophen-2-yl)methyl)amino)-N-isopropylacetamide
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Overview
Description
2-((Cyclopropyl(thiophen-2-yl)methyl)amino)-N-isopropylacetamide is a compound that features a cyclopropyl group, a thiophene ring, and an isopropylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Cyclopropyl(thiophen-2-yl)methyl)amino)-N-isopropylacetamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Amide Formation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((Cyclopropyl(thiophen-2-yl)methyl)amino)-N-isopropylacetamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced amide derivatives
Substitution: Halogenated or nitrated thiophene derivatives
Scientific Research Applications
2-((Cyclopropyl(thiophen-2-yl)methyl)amino)-N-isopropylacetamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Thiophene derivatives are known for their electronic properties and can be used in the development of organic semiconductors and light-emitting diodes.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, providing insights into molecular recognition and binding.
Mechanism of Action
The mechanism of action of 2-((Cyclopropyl(thiophen-2-yl)methyl)amino)-N-isopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic residues, while the amide group can form hydrogen bonds with polar residues . These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit similar pharmacological properties.
Cyclopropyl Compounds: Cyclopropyl-containing compounds are known for their stability and unique reactivity, making them valuable in medicinal chemistry.
Uniqueness
2-((Cyclopropyl(thiophen-2-yl)methyl)amino)-N-isopropylacetamide is unique due to the combination of a cyclopropyl group, a thiophene ring, and an isopropylacetamide moiety. This unique structure provides a distinct set of chemical and biological properties that can be leveraged in various applications.
Properties
Molecular Formula |
C13H20N2OS |
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Molecular Weight |
252.38 g/mol |
IUPAC Name |
2-[[cyclopropyl(thiophen-2-yl)methyl]amino]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C13H20N2OS/c1-9(2)15-12(16)8-14-13(10-5-6-10)11-4-3-7-17-11/h3-4,7,9-10,13-14H,5-6,8H2,1-2H3,(H,15,16) |
InChI Key |
HJXPQFNWSXOACK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CNC(C1CC1)C2=CC=CS2 |
Origin of Product |
United States |
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